5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems could enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A related compound with a similar bromothiophene moiety but different functional groups.
5-Bromo-2-thiophenecarboxylic acid: Another compound with a bromothiophene structure but different substitution patterns.
Uniqueness
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring and a bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrO3S |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c11-6-3-8(15-5-6)4-7-1-2-9(14-7)10(12)13/h1-3,5H,4H2,(H,12,13) |
InChI Key |
KEADYCIDGQPLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC2=CC(=CS2)Br |
Origin of Product |
United States |
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